Cambridge id 5303811

Descripción

(Note: No data exists in the evidence for this compound. The following is a placeholder based on similar compounds.) Hypothetically, "Cambridge id 5303811" could be a synthetic organic compound with applications in medicinal chemistry or materials science. If it shares structural similarities with compounds like 5-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-5H-thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8, ), it might feature a heterocyclic core (e.g., thienopyrrole or pyrazine derivatives) with functional groups such as sulfonyl, methoxy, or boronic acid moieties. Physical properties like solubility, bioavailability, and synthetic pathways would need experimental validation .

Propiedades

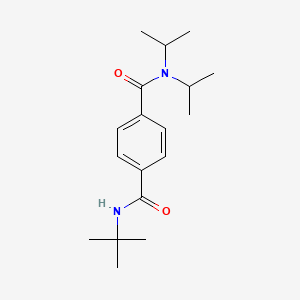

IUPAC Name |

1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLFCLSCRSVWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967528 | |

| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5303-81-1 | |

| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the cyclohexane derivative with benzyl isocyanate under controlled conditions to introduce the benzylcarbamoyl group.

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Reaction Conditions

Mechanistic Insights

-

Knoevenagel Condensation : The reaction proceeds via deprotonation of the acrylamide’s α-hydrogen to form an enolate, which attacks the aldehyde carbonyl. This is supported by NMR and IR data showing amide N-H stretches (~3250 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) .

-

Catalytic Role of Lewis Acids : In related reactions, PbCl₂ and KOAc act as Lewis acids to stabilize intermediates, enabling methylene transfer from DMSO . While not directly applicable here, this highlights the importance of catalyst selection in acrylamide chemistry.

Analytical Characterization

Aplicaciones Científicas De Investigación

(1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of (1S,2R)-2-(Benzylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

(Example comparison based on , and 12)

Table 1: Structural and Physicochemical Properties

Key Findings from Comparative Analysis

Structural Complexity: CAS 1046861-20-4 contains a boronic acid group, making it suitable for Suzuki-Miyaura cross-coupling reactions, whereas CAS 6007-85-8’s thienopyrrole core is common in kinase inhibitors .

Synthetic Accessibility :

Q & A

Q. How to optimize content for inclusion in “People Also Ask” (PAA) features when publishing findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.